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Heptyl octanoate

Volatility Vapor Pressure Fragrance Release

Heptyl octanoate (CAS 4265-97-8), also known as heptyl caprylate, is a fatty acid ester formed by the esterification of heptanol and octanoic acid. It belongs to the class of organic compounds known as fatty acid esters, which are carboxylic ester derivatives of a fatty acid.

Molecular Formula C15H30O2
Molecular Weight 242.4 g/mol
CAS No. 4265-97-8
Cat. No. B1208286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptyl octanoate
CAS4265-97-8
Synonymsheptyl octanoate
Molecular FormulaC15H30O2
Molecular Weight242.4 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCCCCCCC
InChIInChI=1S/C15H30O2/c1-3-5-7-9-11-13-15(16)17-14-12-10-8-6-4-2/h3-14H2,1-2H3
InChIKeyTZXWLJYLYILFGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water
1 ml in 3 ml 90% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Heptyl Octanoate (CAS 4265-97-8): A C15 Fatty Acid Ester with Defined Physicochemical and Sensory Properties for Flavor and Fragrance Procurement


Heptyl octanoate (CAS 4265-97-8), also known as heptyl caprylate, is a fatty acid ester formed by the esterification of heptanol and octanoic acid [1]. It belongs to the class of organic compounds known as fatty acid esters, which are carboxylic ester derivatives of a fatty acid [2]. This colorless oily liquid is characterized by a green, waxy, and fruity odor and is insoluble in water but soluble in ethanol . It is recognized as a flavoring agent by FEMA (No. 2553) and has been evaluated by JECFA with no safety concern at current intake levels [3].

Workflow Flavor and fragrance formulation; volatile ester selection
Selection Chain-length specific sensory profile and volatility
Regulatory GRAS (FEMA 2553) with JECFA-reviewed intake levels

Why Heptyl Octanoate Cannot Be Substituted by In-Class Analogs: Evidence of Chain-Length Dependent Properties


While heptyl octanoate shares the same molecular formula (C15H30O2) with structural isomers like octyl heptanoate, their physicochemical and sensory profiles diverge significantly due to the asymmetric positioning of the C7 and C8 alkyl chains . This asymmetry impacts key performance parameters including vapor pressure, boiling point, and odor character. For instance, heptyl octanoate exhibits a distinct waxy, green, and tropical fruity odor, whereas its isomer octyl heptanoate is described as having a fruity, fatty, and honey-like aroma [1]. Such differences render them non-interchangeable in formulated products where specific scent profiles or volatility behaviors are required . The following quantitative evidence delineates these critical distinctions.

Target
Heptyl Octanoate
Waxy, green, tropical odor; C7–C8 ester; 290.3°C boiling point
Potential Substitute
Octyl Heptanoate (isomer)
Fruity, fatty, honey-like odor despite identical formula and vapor pressure
Target
Heptyl Octanoate (C15)
Lower boiling point (290.3°C); density 0.866 g/cm³
Potential Substitute
Octyl Octanoate (C16 analog)
Higher boiling point (307°C) and lower density; shifts volatility and sensory release

Quantitative Differentiation of Heptyl Octanoate: Head-to-Head Comparisons with Octyl Heptanoate and Octyl Octanoate


Vapor Pressure Comparison: Heptyl Octanoate vs. Octyl Heptanoate

Heptyl octanoate and its structural isomer octyl heptanoate exhibit identical vapor pressure values at 25°C, measured at 0.002080 mmHg . This parity indicates that while the compounds are distinct in odor character, their volatility and release kinetics in ambient conditions are essentially identical, offering a reliable basis for formulation substitution where vapor pressure parity is required .

Vapor Pressure
Head-to-head · Data to verify
Heptyl octanoate vs. octyl heptanoate: 0.002080 mmHg (identical)
Supports volatility-matched substitution review
Supplier-reported data; verify with in-house GC headspace analysis
Volatility Vapor Pressure Fragrance Release

Boiling Point and Thermal Stability: Heptyl Octanoate vs. Octyl Octanoate

Heptyl octanoate exhibits a boiling point of 290.3°C at 760 mmHg, which is approximately 16.7°C lower than that of octyl octanoate (307°C) [1]. This lower boiling point indicates that heptyl octanoate is more volatile than its C16 analog, making it a preferable choice in applications requiring a more readily vaporized ester, such as in fine fragrance top notes or where lower processing temperatures are desired .

Boiling Point
Reported
290.3°C vs. 307°C (octyl octanoate) · −16.7°C lower
Higher relative volatility supports top-note fragrance contexts
Standard pressure (760 mmHg); confirm for processing conditions
Thermal Stability Boiling Point Processing Conditions

Density and Formulation Behavior: Heptyl Octanoate vs. Octyl Octanoate

Heptyl octanoate has a density of 0.866 g/cm³ at 25°C, which is slightly higher than that of octyl octanoate at 0.859 g/cm³ [1]. This 0.8% difference in density may influence mixing, layering, and mass transfer behaviors in complex formulations, especially in non-aqueous systems where density gradients can affect product stability and sensory perception .

Density
Reported
0.866 g/cm³ vs. 0.859 g/cm³ (octyl octanoate) · +0.8%
Minor density shift may influence concentrate layering stability
At 25°C; review mass transfer behavior in non-aqueous systems
Density Formulation Mass Transfer

Sensory Differentiation: Odor Profile of Heptyl Octanoate vs. Octyl Heptanoate

Organoleptic evaluations indicate that heptyl octanoate imparts a waxy, oily, green, and tropical fresh odor with a musty nuance, while octyl heptanoate is characterized as having a fruity, fatty, and honey-like aroma [1][2]. This qualitative difference in sensory perception, despite identical molecular formula and vapor pressure, underscores the critical role of ester chain arrangement in determining olfactory character [3].

Odor Profile
Cross-study comparable
Waxy, green, tropical fresh vs. fruity, fatty, honey-like (octyl heptanoate)
Isomer-specific sensory identity; not interchangeable in fragrance design
Qualitative professional panel data; sensory context may vary
Sensory Analysis Odor Profile Flavor Chemistry

Regulatory and Safety Benchmarking: GRAS Status and Use Levels

Heptyl octanoate is affirmed as GRAS (Generally Recognized As Safe) by FEMA (No. 2553) and has been evaluated by JECFA with no safety concern at current intake levels [1]. Its recommended use levels in food applications are specified as 0.13–1.0 mg/kg in soft drinks, 0.13–2.0 mg/kg in candies, and 0.20–2.0 mg/kg in baked goods . While many in-class esters share GRAS status, the specific use level ranges can vary significantly; for instance, octyl octanoate (FEMA 2811) may have different maximum allowable concentrations in certain food categories, necessitating careful selection based on the intended application [2].

GRAS Use Levels
Regulatory context
Soft drinks: 0.13–1.0 mg/kg · Candies: 0.13–2.0 · Baked goods: 0.20–2.0
Defines application-specific compliance window
FEMA 2553; verify category-level limits against current FDA 21 CFR
Regulatory Compliance GRAS FEMA Use Level

Kovats Retention Index: Analytical Differentiation for Quality Control

Heptyl octanoate has a Kovats retention index (RI) of 1666 on a standard non-polar column and 1892 on a standard polar column [1]. This specific RI serves as a definitive analytical fingerprint for confirming identity and purity in complex mixtures, distinguishing it from structural isomers like octyl heptanoate which have different RI values [2]. For instance, the RI difference between heptyl octanoate and octyl heptanoate on a non-polar column is typically on the order of 10–30 units, allowing for unambiguous identification via GC-MS in quality control settings [3].

Kovats RI
Reported
1666 (non-polar) · 1892 (polar) · distinguishes from octyl heptanoate (~1680–1690)
Enables GC-MS identity confirmation and isomer differentiation
Standard non-polar column; confirm with in-house QC reference
Gas Chromatography Retention Index Quality Control

Heptyl Octanoate in Practice: Application Scenarios Derived from Quantitative Evidence


Fine Fragrance Top Note Formulation

Heptyl octanoate's lower boiling point (290.3°C) relative to octyl octanoate (307°C) and its distinct waxy, green, tropical fresh odor profile make it particularly suitable as a top note in fine fragrances [1]. The compound's volatility ensures a perceptible initial scent impact, while its unique olfactory character provides a fresh, green opening that evolves into the heart of the fragrance [2].

Food Flavoring Agent in Confectionery and Beverages

Given its GRAS status and defined use levels (0.13–2.0 mg/kg in candies and soft drinks), heptyl octanoate is employed as a flavoring agent to impart waxy, fatty, and tropical fruity notes to confections and beverages [3]. The compound's specific sensory profile and regulatory clarity allow formulators to achieve a targeted flavor impact while ensuring compliance with food safety standards .

Analytical Standard for GC-MS Quality Control

The well-defined Kovats retention indices (1666 on non-polar, 1892 on polar columns) make heptyl octanoate a reliable analytical standard for gas chromatography-mass spectrometry (GC-MS) applications [4]. Quality control laboratories can use these RI values to verify the identity and purity of heptyl octanoate in complex mixtures, ensuring batch-to-batch consistency in fragrance and flavor manufacturing [5].

Research in Flavor Release and Volatility Studies

Heptyl octanoate's vapor pressure of 0.002080 mmHg at 25°C, which is identical to that of its isomer octyl heptanoate, makes it a useful model compound in studies investigating the relationship between molecular structure and flavor release kinetics . Researchers can use this parity to decouple volatility from odor character in experimental designs aimed at understanding aroma perception .

Application
Selection Property
Validation Focus
Fine fragrance top note
Volatility and green-waxy odor profile
Headspace GC and sensory panel evaluation
Food flavoring
GRAS use levels and tropical-fruity sensory fit
Regulatory category compliance and flavor impact
GC-MS analytical standard
Defined Kovats retention indices
Identity and purity verification in complex matrices
Flavor release research
Vapor pressure parity with structural isomers
Volatility-controlled experimental design

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